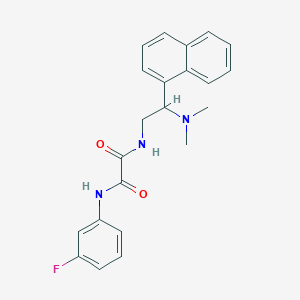
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide, also known as FGIN-1-27, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxalamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
科学的研究の応用
Alzheimer's Disease Diagnostics
A hydrophobic radiofluorinated derivative related to the compound , used in conjunction with positron emission tomography (PET), has been shown to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease (AD) patients. This technique facilitates the diagnostic assessment of AD and assists in monitoring response during experimental treatments (Shoghi-Jadid et al., 2002).
Chemical Sensing and Molecular Recognition
Cyclen derivatives functionalized with carbamoyl and dansyl groups, incorporating the structural motifs of dimethylamino and naphthalene, have been developed as selective fluorescent probes for Y(3+) and La(3+). These probes enable the selective detection and imaging of metal ions, showcasing the potential of naphthalene-based compounds in chemical sensing and molecular recognition (Aoki et al., 2001).
Fluorescence Imaging
A 2-(N,N-Dimethylamino)naphthalene-based probe demonstrates significant enhancement in fluorescence upon the addition of Zn(2+), but not with other metal ions. This chemoprobe enables high-resolution fluorescence imaging of zinc ions in HeLa cells and Arabidopsis, illustrating the application of naphthalene-based compounds in biological imaging and diagnostics (Lee et al., 2015).
Organic Synthesis
Naphthalene-based compounds have been utilized as intermediates in organic synthesis, such as the development of novel selective debromination methods employing 1,8-bis(dimethylamino)naphthalene. This highlights their role in facilitating complex chemical transformations and synthetic strategies (Ho & Wong, 1975).
特性
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(3-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-26(2)20(19-12-5-8-15-7-3-4-11-18(15)19)14-24-21(27)22(28)25-17-10-6-9-16(23)13-17/h3-13,20H,14H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALYCQQFAJANAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)F)C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B2381766.png)
![1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone](/img/structure/B2381770.png)
![3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2381771.png)
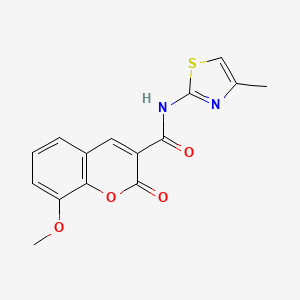
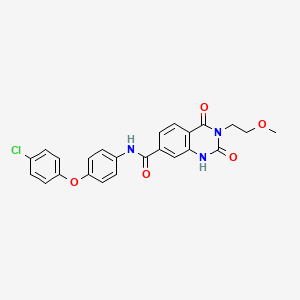
![9-(3-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2381774.png)
![2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2381775.png)
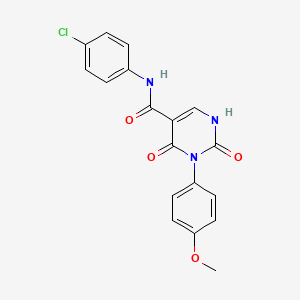
![(3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol](/img/structure/B2381781.png)
![6-(4-fluorophenyl)-N-1,3-thiazol-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide](/img/structure/B2381782.png)
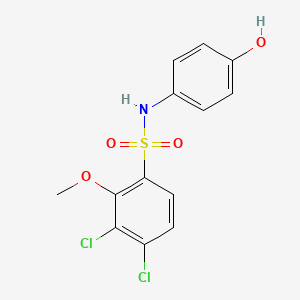
![3-(((2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2381785.png)
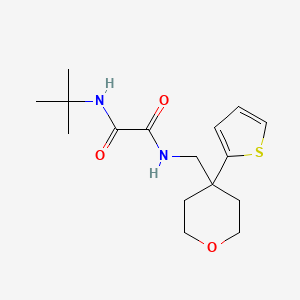
![N-(3,4-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2381789.png)